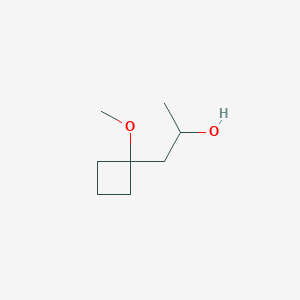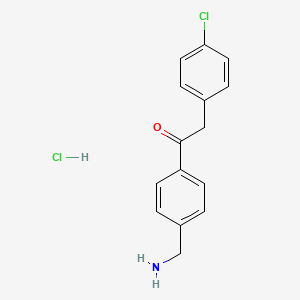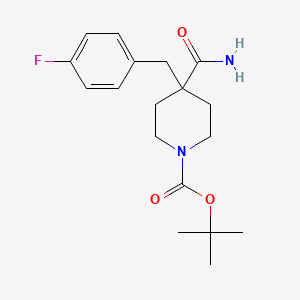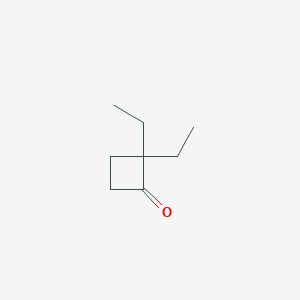
1-(1-Methoxycyclobutyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methoxycyclobutyl)propan-2-ol is an organic compound with the molecular formula C8H16O2 It is a cyclobutane derivative with a methoxy group and a hydroxyl group attached to the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methoxycyclobutyl)propan-2-ol typically involves the reaction of cyclobutylmethanol with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes methoxylation to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The continuous flow process allows for better control of reaction parameters and higher yields.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methoxycyclobutyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutylmethanol derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Formation of cyclobutanone or cyclobutanal.
Reduction: Formation of cyclobutylmethanol.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
1-(1-Methoxycyclobutyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Methoxycyclobutyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
1-Methoxypropan-2-ol: A similar compound with a propanol backbone instead of a cyclobutane ring.
Cyclobutanol: Lacks the methoxy group but shares the cyclobutane ring structure.
Methoxycyclobutane: Similar structure but without the hydroxyl group.
Uniqueness: 1-(1-Methoxycyclobutyl)propan-2-ol is unique due to the presence of both methoxy and hydroxyl groups on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
1-(1-methoxycyclobutyl)propan-2-ol |
InChI |
InChI=1S/C8H16O2/c1-7(9)6-8(10-2)4-3-5-8/h7,9H,3-6H2,1-2H3 |
Clave InChI |
RDZIADQPUGZTRM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1(CCC1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-5-[2-cyanoethyl(ethyl)amino]phenyl]acetamide](/img/structure/B12276606.png)
![N-[(3Z)-3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B12276613.png)
![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline](/img/structure/B12276614.png)
![6-Fluorospiro[chromene-2,4'-piperidine]](/img/structure/B12276629.png)

![6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12276639.png)



![1-(3,4-dimethylphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12276661.png)
![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)
![1-Phenyl-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B12276683.png)

